molecular formula C11H22N2O B15280391 (1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol

(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol

Cat. No.: B15280391
M. Wt: 198.31 g/mol
InChI Key: IODFEYPMPBBGFJ-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol is a chiral chemical compound offered for research and development purposes. This molecule features a 1,4-diazepane ring, a seven-membered diazacycle of significant interest in medicinal chemistry, linked to a cyclohexanol group. The stereochemistry of the compound is defined as (1S,2S), making it a valuable scaffold for investigating stereospecific interactions in biological systems. Its primary research value lies in its potential as a building block or synthetic intermediate in the design and synthesis of novel molecules, particularly for probing biological pathways or developing new pharmacological tools. The 1,4-diazepane core is a privileged structure found in compounds with a range of biological activities, and its incorporation into a chiral framework allows researchers to explore structure-activity relationships with high precision. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C11H22N2O/c14-11-5-2-1-4-10(11)13-8-3-6-12-7-9-13/h10-12,14H,1-9H2/t10-,11-/m0/s1

InChI Key

IODFEYPMPBBGFJ-QWRGUYRKSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N2CCCNCC2)O

Canonical SMILES

C1CCC(C(C1)N2CCCNCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.

    Introduction of the Diazepane Moiety: The diazepane ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclohexane ring is replaced by the diazepane moiety.

    Hydroxyl Group Addition: The hydroxyl group can be introduced through oxidation reactions, where a suitable precursor is oxidized to form the alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form corresponding alkanes.

    Substitution: The diazepane moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of the compound "(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol":

The search results provide limited direct information about the specific applications of the compound "this compound." However, some related compounds and research areas are mentioned, which may provide context.

Chemical Information

  • This compound This compound has a molecular weight of 198.31 and the molecular formula C11H22N2OC_{11}H_{22}N_2O .

Related Research Areas and Compounds

  • Arsenic Toxicity and Diabetes Studies discuss the association between arsenic exposure and diabetes, and the need for research in environmental health . This is indirectly related as some compounds may be studied for their potential to ameliorate the effects of arsenic exposure .
  • Lactate Imaging: Chemical Exchange Saturation Transfer (CEST) MRI method called LATEST can image lactate with high spatial resolution . This method has potential applications in the diagnosis and evaluation of therapeutic response of cancer, diabetes, cardiac, and musculoskeletal diseases .
  • Other Compounds : Several other compounds with complex chemical structures are listed in the search results, but their direct relevance to the applications of "this compound" is not clear . Examples include compounds related to diazabicycloheptane and benzodioxin .

Potential Research Directions

Given the limited information, research into the applications of "this compound" might explore the following:

  • Toxicology : Investigating its potential role in mitigating arsenic toxicity, referencing studies on arsenic exposure and its health effects .
  • Imaging : Exploring its use in MRI or other imaging techniques, based on the LATEST method for lactate imaging .
  • Pharmaceutical Applications: Examining its potential as a pharmaceutical reagent, considering the various compounds listed with related structural motifs .

Mechanism of Action

The mechanism of action of (1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The diazepane moiety can interact with specific binding sites, while the hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of (1S,2S)-2-(1,4-Diazepan-1-yl)cyclohexan-1-ol and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Stereochemistry Applications Key Differences
This compound 1215968-35-6 C₁₂H₂₂N₂O 210.32 1,4-Diazepan-1-yl (1S,2S) Not explicitly stated (research use) Reference compound; flexible seven-membered substituent with dual nitrogen atoms
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol 29783-01-5 C₈H₁₇NO 143.23 Dimethylamino (1S,2S) Organocatalyst for anhydride desymmetrization Smaller substituent; reduced steric bulk and basicity compared to diazepane
Tramadol (1R,2R isomer) 27203-92-5 C₁₆H₂₅NO₂ 263.37 Dimethylamino + 3-methoxyphenyl (1R,2R) Opioid analgesic Additional aromatic group; distinct stereochemistry critical for opioid receptor binding
(1S,2R)-2-(Aminomethyl)cyclohexan-1-ol 133269-86-0 C₇H₁₅NO 129.20 Aminomethyl (1S,2R) Laboratory reagent Smaller substituent; opposing stereochemistry at C2 (R vs. S)
(1R,2S)-2-(Bromo-indazol amino methyl) analog N/A C₁₅H₁₉BrN₃O ~353.24 Bromo-indazol amino methyl (1R,2S) hIDO1 enzyme inhibitor Bulky aromatic substituent; targets enzymatic active sites

Functional and Pharmacological Insights

Substituent Flexibility and Catalytic Activity: The diazepane group in the target compound offers greater conformational flexibility compared to the dimethylamino group in (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol. This flexibility may enhance interactions with substrates in catalytic processes, though the dimethylamino analog demonstrates superior efficacy in enantioselective desymmetrization of cyclic meso-anhydrides .

Stereochemistry and Receptor Binding :
Tramadol’s (1R,2R) configuration is essential for its opioid activity. The (1S,2S) configuration of the target compound likely prevents analogous receptor engagement, highlighting the critical role of stereochemistry in pharmacological targeting .

Enzyme Inhibition Potential: The bromo-indazol derivative (1R,2S configuration) in inhibits human indoleamine 2,3-dioxygenase 1 (hIDO1), a cancer immunotherapy target. The diazepane substituent in the target compound may offer unique hydrogen-bonding or hydrophobic interactions for similar applications, though its stereochemistry (1S,2S) requires validation .

Physicochemical Properties

  • Basicity: The diazepane’s secondary amine (vs. tertiary amine in dimethylamino analogs) may alter protonation states under physiological conditions, influencing bioavailability or catalytic activity.

Biological Activity

(1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol is a chiral compound featuring a cyclohexane ring and a diazepane moiety. Its unique structure makes it a subject of interest in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H22N2O
  • Molecular Weight : 198.31 g/mol
  • CAS Number : 2165647-65-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The diazepane moiety is known to influence enzyme activity and receptor interactions, which can lead to significant pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : It could function as an agonist or antagonist at various receptors, influencing signaling pathways.

Medicinal Chemistry

The compound has shown promise in drug design due to its structural features that allow it to engage with biological targets effectively. Its diazepane structure is commonly found in many bioactive molecules.

Case Studies

Recent studies have demonstrated the compound's potential in various therapeutic areas:

  • Cancer Research : Preliminary findings suggest that derivatives of this compound may inhibit serine/threonine-protein kinases involved in cell proliferation, indicating potential applications in cancer therapy.
  • Neuropharmacology : The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorders. Its interaction with neurotransmitter systems could be explored for therapeutic benefits in conditions like anxiety or depression .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
(1R,2R)-2-(1,4-diazepan-1-yl)cyclohexan-1-olEnantiomerDifferent receptor interactions
2-Cyclohexyl-2-(1,4-diazepan-1-yl)ethanolRelated structurePotentially similar pharmacological effects

Research Findings

A study published in the journal Molecules highlighted the synthesis and characterization of related diazepane-containing compounds, emphasizing their biological activities and potential therapeutic applications . Another article discussed the structural relationships that influence brain exposure and activity of similar compounds .

Q & A

Q. What are the primary synthetic routes for (1S,2S)-2-(1,4-diazepan-1-yl)cyclohexan-1-ol, and how is stereochemical control achieved?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For stereochemical control, asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) is critical. A proposed route includes:

Cyclohexanol derivatization to introduce the 1,4-diazepane moiety via reductive amination.

Use of chiral catalysts (e.g., (1S,2S)-2-(dimethylamino)cyclohexan-1-ol derivatives ) to enforce (1S,2S) configuration.

Characterization via 1^1H/13^{13}C NMR and chiral HPLC to confirm enantiopurity (>98% ee).
Challenges include minimizing racemization during diazepane ring formation.

Q. Which analytical techniques are most reliable for confirming the stereochemistry of this compound?

  • Methodological Answer :
  • X-ray crystallography : Provides unambiguous confirmation of absolute configuration .
  • Chiral HPLC : Quantifies enantiomeric excess using chiral stationary phases (e.g., amylose-based columns).
  • Optical rotation : Correlates with literature values for similar (1S,2S)-configured cyclohexanol derivatives .
  • NOESY NMR : Detects spatial proximity of protons to infer stereochemistry.

Q. How can researchers computationally model the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with receptors (e.g., GABAA_A or NMDA receptors).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR modeling : Relate structural features (e.g., diazepane ring flexibility) to activity trends observed in analogues .

Advanced Research Questions

Q. How can contradictory reports on the compound’s neuropharmacological activity be resolved?

  • Methodological Answer :
  • Cross-species validation : Compare in vitro (e.g., neuronal cell assays) and in vivo (rodent models) data to identify species-specific effects.
  • Dose-response studies : Establish EC50_{50} values under standardized conditions (pH 7.4, 37°C) .
  • Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 to isolate receptor-specific contributions .

Q. What strategies optimize enantioselective synthesis to improve yield and scalability?

  • Methodological Answer :
  • Catalyst screening : Test chiral ligands (e.g., BINOL-derived phosphoric acids) for asymmetric induction .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce ee; balance with toluene/THF mixtures.
  • Flow chemistry : Continuous processing minimizes side reactions and improves reproducibility .

Q. How does the 1,4-diazepane moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • LogP determination : Measure partition coefficients (e.g., shake-flask method) to assess lipophilicity.
  • Metabolic stability : Incubate with liver microsomes to identify CYP450-mediated degradation hotspots.
  • Plasma protein binding : Use ultrafiltration to quantify unbound fraction, critical for CNS penetration .

Q. What experimental designs are recommended to assess stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose to pH 1–13, UV light, and oxidative (H2_2O2_2) environments. Monitor degradation via LC-MS.
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; compare impurity profiles with initial samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.